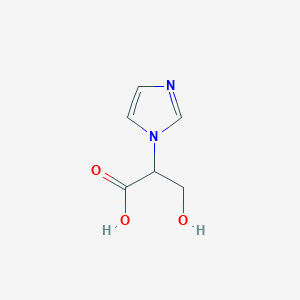

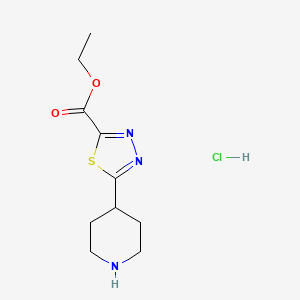

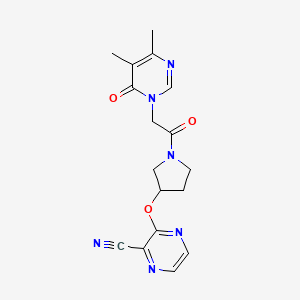

![molecular formula C21H24N2O5 B2988870 Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)carbamate CAS No. 887218-10-2](/img/structure/B2988870.png)

Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)carbamate” is a compound that can be viewed as the ester of carbamic acid and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit have been synthesized . The synthesis involved the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as X-ray crystallography . For example, the crystal structure of 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine, a compound with a similar structure, has been reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the transformation of diselenide into various synthetically important unsymmetrical monoselenides was achieved by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the thermal decomposition behavior of a similar compound was studied by thermogravimetric analysis .Scientific Research Applications

Organic Synthesis

In the realm of organic synthesis, one study highlights the use of related carbamates in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates , which is effective for the formation of piperidine derivatives. This process is efficient for creating oxygen and nitrogen heterocycles, showcasing the potential utility of similar carbamates in synthesizing complex organic molecules with high selectivity and yield (Zhang et al., 2006).

Material Science

In material science, carbazole derivatives, closely related to the query compound, have been synthesized and investigated for their potential as electroluminescent materials in light-emitting diodes (LEDs). These compounds exhibit high thermal stability and amorphous nature, making them suitable for application in electronic devices. Their utility in constructing green light-emitting devices with exceptional brightness has been demonstrated, suggesting the potential of benzyl carbamate derivatives in the development of new electroluminescent materials (Thomas et al., 2001).

Mechanism of Action

Target of Action

Related compounds have been found to target beta-lactamase in organisms like pseudomonas aeruginosa and serratia marcescens .

Mode of Action

It is known that benzyl carbamate derivatives are used as a protected form of ammonia in the synthesis of primary amines . This suggests that the compound may interact with its targets by releasing ammonia, which can then participate in various biochemical reactions.

Pharmacokinetics

Related compounds are known to be soluble in organic solvents and moderately soluble in water , which could influence its bioavailability.

Result of Action

Related compounds have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and more .

Future Directions

The future directions in the research of similar compounds involve the synthesis and evaluation of novel organoselenides due to their potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Additionally, these compounds have been found to exhibit a wide spectrum of biological activities, stimulating widespread research efforts aimed at the synthesis and evaluation of novel organoselenides .

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other compounds, it can be hypothesized that it may interact with enzymes and proteins in the body

Cellular Effects

It is possible that the compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro and in vivo studies could provide valuable insights into these aspects .

Dosage Effects in Animal Models

The effects of different dosages of Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)carbamate in animal models have not been reported. Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is possible that the compound could interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

The compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name |

benzyl N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c24-21(26-14-16-4-2-1-3-5-16)22-13-18(23-8-10-25-11-9-23)17-6-7-19-20(12-17)28-15-27-19/h1-7,12,18H,8-11,13-15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEONJGBMVKFBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)OCC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

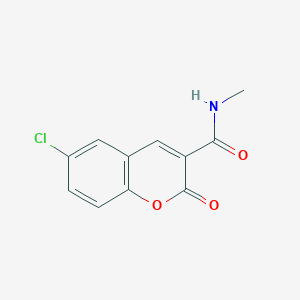

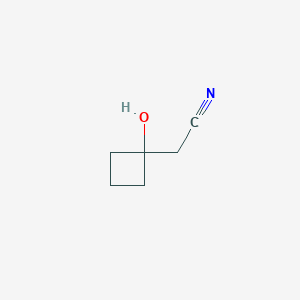

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2988787.png)

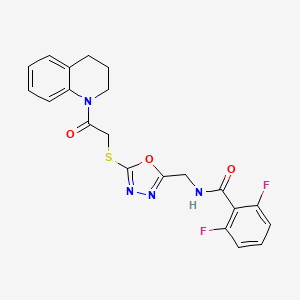

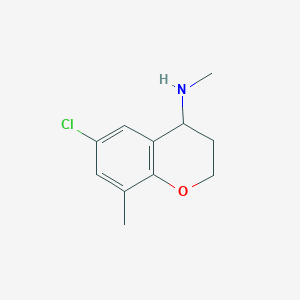

![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2988796.png)

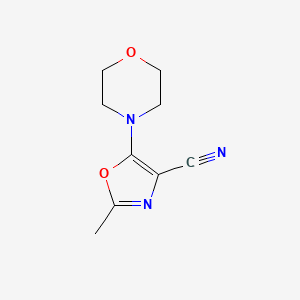

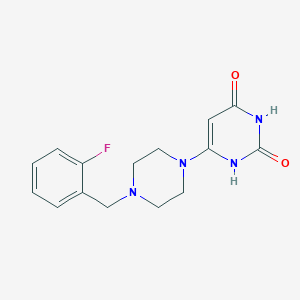

![1-Ethynyl-4-methoxybicyclo[2.2.1]heptane](/img/structure/B2988803.png)

![3-[(Dimethylsulfamoylamino)methyl]-5-(furan-3-yl)pyridine](/img/structure/B2988805.png)

![3-{[(4-chlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2988807.png)